molecular formula C5H6ClN3OS B8766615 6-Chloro-2-methylsulfinylpyrimidin-4-amine

6-Chloro-2-methylsulfinylpyrimidin-4-amine

Cat. No. B8766615
M. Wt: 191.64 g/mol
InChI Key: ATTAJQLEJJIUAA-UHFFFAOYSA-N
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Patent
US08796284B2

Procedure details

11.2 g (62.6 mmol) de N-bromosuccinimide were slowly added to a cooled suspension of 10 g (52.2 mmol) 6-chloro-2-(methylsulfinyl)pyrimidine-4-amine in 130 ml of DMF. After 50 minutes stirring at room temperature the precipitate was filtered washed with cool DMF, several times with cool water and dried in vacuum. There was obtained 11.4 g (81%) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[N:15]=[C:14]([S:16]([CH3:18])=[O:17])[N:13]=[C:12]([NH2:19])[CH:11]=1>CN(C=O)C>[Br:1][C:11]1[C:12]([NH2:19])=[N:13][C:14]([S:16]([CH3:18])=[O:17])=[N:15][C:10]=1[Cl:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)S(=O)C)N
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 50 minutes stirring at room temperature the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cool DMF, several times with cool water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1Cl)S(=O)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.